Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester

Description

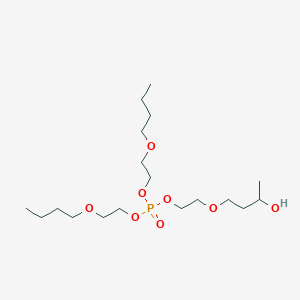

Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester (CAS: 1477494-87-3) is an organophosphate ester (OPE) with a complex structure featuring two 2-butoxyethyl groups and one 2-(3-hydroxybutoxy)ethyl group attached to a phosphate core . It is synthesized as a derivative of Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (CAS: 1477494-86-2) and serves as a metabolite of Tris(2-butoxyethyl) phosphate (TBEP, CAS: 78-51-3), a flame retardant and plasticizer . The hydroxybutoxy substituent distinguishes it structurally and functionally from other OPEs, influencing its solubility, environmental behavior, and toxicity.

Properties

CAS No. |

1477494-87-3 |

|---|---|

Molecular Formula |

C18H39O8P |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

bis(2-butoxyethyl) 2-(3-hydroxybutoxy)ethyl phosphate |

InChI |

InChI=1S/C18H39O8P/c1-4-6-9-21-12-15-24-27(20,25-16-13-22-10-7-5-2)26-17-14-23-11-8-18(3)19/h18-19H,4-17H2,1-3H3 |

InChI Key |

ZYWDPVGRFHQPGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOP(=O)(OCCOCCCC)OCCOCCC(C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester typically involves the esterification of phosphoric acid derivatives with appropriate alkoxy alcohols. The key steps include:

Step 1: Synthesis of 2-(3-Hydroxybutoxy)ethanol

This intermediate is prepared by etherification or controlled hydroxyalkylation of butoxyethanol derivatives, ensuring the introduction of the 3-hydroxybutoxy moiety onto the ethyl chain.Step 2: Formation of Phosphoric Triester

Phosphorylation of the above intermediate along with 2-butoxyethanol is performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions (temperature, solvent, catalyst). The reaction yields the triester with two 2-butoxyethyl groups and one 2-(3-hydroxybutoxy)ethyl group attached to the phosphate center.Step 3: Purification

The crude product is purified by techniques such as vacuum distillation or chromatographic methods to achieve high purity (>95% GC purity reported).

Detailed Reaction Conditions

-

- 2-Butoxyethanol (as alkoxy source)

- 2-(3-Hydroxybutoxy)ethanol (prepared or commercially sourced)

- Phosphorylating agent (e.g., POCl3 or phosphoric acid derivatives)

- Catalysts (e.g., tertiary amines or acid catalysts)

Solvents:

Commonly used solvents include anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or toluene to facilitate esterification and control moisture.Temperature:

Reactions are typically conducted under inert atmosphere at temperatures ranging from 0°C to 80°C to optimize yield and minimize side reactions.Reaction Time:

Several hours to overnight, depending on scale and reagent reactivity.

Representative Preparation Protocol

| Step | Procedure Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-(3-Hydroxybutoxy)ethanol via controlled etherification of 2-butoxyethanol with 3-bromobutanol | 50–70°C, inert atmosphere, 6–8 hours | Intermediate alcohol with hydroxybutoxy functionality |

| 2 | Phosphorylation of intermediate with phosphorus oxychloride in presence of 2 equivalents of 2-butoxyethanol | 0–5°C addition, then room temp stirring for 12 h | Formation of phosphate triester |

| 3 | Quenching with aqueous base, extraction, drying, and purification by vacuum distillation | Ambient to 40°C, reduced pressure | Purified this compound |

Yield and Purity

- Typical isolated yields range from 60% to 85% depending on reaction scale and purification efficiency.

- Purity is confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, with GC purities exceeding 95% routinely achieved.

Research Outcomes and Analytical Data

Analytical Characterization

NMR Spectroscopy:

Proton and phosphorus NMR confirm the triester structure with characteristic chemical shifts for phosphate and alkoxy protons.Mass Spectrometry:

Molecular ion peak at m/z 414.5 consistent with molecular weight.Chromatography:

GC-MS and HPLC methods enable purity assessment and identification of minor impurities or isomers.

Stability and Transformation Insights

Recent environmental studies indicate that this compound (also referred to as 3-OH-TBOEP) is a transformation product of tris(2-butoxyethyl) phosphate under oxidative atmospheric conditions. Its persistence and transformation depend on particle size and environmental factors such as hydroxyl radical exposure.

Industrial and Synthetic Applications

- Used as a reagent in the synthesis of fluorescent probes and tyrosinase inhibitors, indicating its utility in chemical biology and pharmaceutical research.

- Production scale synthesis requires strict control of reaction parameters to ensure batch-to-batch consistency and compliance with purity standards.

Summary Table of Preparation Methods and Outcomes

| Aspect | Details |

|---|---|

| Starting Materials | 2-Butoxyethanol, 3-bromobutanol (or equivalent), phosphorus oxychloride |

| Reaction Type | Phosphorylation (esterification) |

| Catalysts | Acid or base catalysts (e.g., tertiary amines) |

| Solvents | Anhydrous THF, DCM, toluene |

| Temperature Range | 0°C to 80°C |

| Reaction Time | 6–12 hours |

| Purification | Vacuum distillation, chromatography |

| Yield | 60–85% |

| Purity | >95% (GC) |

| Analytical Methods | NMR, MS, GC-MS, HPLC |

| Environmental Stability | Moderate, affected by atmospheric conditions |

| Applications | Fluorescent probe synthesis, enzyme inhibitor synthesis |

Chemical Reactions Analysis

Types of Reactions: Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.

Reduction: Reduction reactions can convert the compound into simpler phosphates or alcohols.

Substitution: The compound can undergo substitution reactions where the butoxyethyl groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucle

Biological Activity

Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester (commonly referred to as TBOEP) is a chemical compound with the molecular formula and a molecular weight of 414.47 g/mol. It is primarily used in various industrial applications, particularly as a flame retardant and plasticizer. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

TBOEP is characterized by its oil-like consistency, being colorless to pale yellow, and is hygroscopic, requiring storage under inert atmospheres. It has limited solubility in solvents like chloroform and ethyl acetate .

| Property | Value |

|---|---|

| Molecular Formula | C18H39O8P |

| Molecular Weight | 414.47 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Slightly soluble in chloroform |

| Storage Conditions | Hygroscopic, inert atmosphere |

Toxicological Studies

Several studies have been conducted to evaluate the toxicological effects of TBOEP on various biological systems:

-

Acute and Chronic Toxicity :

- In a study involving Sprague-Dawley rats, TBOEP was administered at varying doses (0, 300, 3000, and 10000 mg/kg diet) over 18 weeks. The results indicated no significant impact on body weight or food intake; however, elevated serum gamma-glutamyl transpeptidase levels and reduced plasma cholinesterase activity were observed at higher doses .

- Another study reported that at high doses (3000-30000 mg/kg), there were significant reductions in serum cholinesterase activity and increased liver weight, indicating potential hepatotoxicity .

- Neurotoxicity :

- Endocrine Disruption :

Case Studies

- Human Exposure Assessment : A study conducted in Shenzhen, China assessed human exposure to organophosphate esters (OPEs), including TBOEP. Findings indicated significant levels of OPEs in urine samples from workers in industries using these compounds, suggesting occupational exposure risks .

- Environmental Impact : Research has shown that TBOEP can bioaccumulate in aquatic organisms, raising concerns about its ecological impact and potential for entering the food chain .

Table 2: Summary of Toxicological Findings

| Study Type | Dose Range (mg/kg) | Key Findings |

|---|---|---|

| Chronic Toxicity | 0, 300, 3000, 10000 | No weight change; increased liver weight; enzyme changes |

| Neurotoxicity | Various | No delayed neurotoxicity; acute acetylcholinesterase inhibition |

| Endocrine Disruption | Not specified | Induced oxidative stress in Leydig cells |

Comparison with Similar Compounds

Key Structural Features

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester | 1477494-87-3 | Two 2-butoxyethyl, one 2-(3-hydroxybutoxy)ethyl | ~452.5* | Phosphate ester, hydroxyl |

| Tris(2-butoxyethyl) Phosphate (TBEP) | 78-51-3 | Three 2-butoxyethyl groups | 398.5 | Phosphate ester |

| Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) | 13674-87-8 | Three 1,3-dichloro-2-propyl groups | 430.9 | Phosphate ester, chlorine atoms |

| Tris(2-ethylhexyl) Phosphate (TEHP) | 78-42-2 | Three 2-ethylhexyl groups | 434.6 | Phosphate ester, branched alkyl |

| Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester | 1477494-86-2 | Two 2-butoxyethyl, one 2-hydroxyethyl | ~380.4* | Phosphate ester, hydroxyl |

Key Observations :

Functional Differences :

- TBEP and TEHP are bulk industrial chemicals , whereas the target compound is primarily a metabolite or synthetic intermediate .

- Chlorinated OPEs (e.g., TDCPP) are preferred for flame retardancy in high-temperature applications due to their stability .

Environmental and Toxicological Profiles

Environmental Occurrence and Persistence

- TBEP: Detected in urban snowmelt at concentrations up to 1175 ng/L, with significant contributions from commercial and residential areas .

- Target Compound: Limited environmental data, but its hydroxyl group may promote faster degradation compared to TBEP .

- TDCPP : Persists in aquatic systems due to chlorine substituents; frequently detected in wastewater and sediments .

Toxicity Data

Notes:

Regulatory and Metabolic Considerations

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester in laboratory settings?

- Methodological Answer : Utilize computational reaction path search methods based on quantum chemical calculations to identify optimal reaction pathways. Validate synthesis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Experimental parameters (e.g., temperature, solvent selection) should be iteratively refined using feedback loops between computational predictions and empirical results .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for purity analysis and high-performance liquid chromatography (HPLC) for quantifying impurities. Structural confirmation requires NMR and NMR spectroscopy to verify phosphate ester linkages and substituent positions. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What protocols are advised for assessing the acute toxicity of this compound in aquatic environments?

- Methodological Answer : Follow OECD Test Guideline 203 (Fish Acute Toxicity Test) or 202 (Daphnia Acute Immobilization Test). Prepare serial dilutions in reconstituted water, expose test organisms (e.g., Daphnia magna) for 48–96 hours, and calculate median lethal concentration (LC). Include negative controls and ensure compliance with environmental disposal regulations (P501) to prevent ecosystem contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?

- Methodological Answer : Conduct inter-laboratory validation studies using standardized test organisms (e.g., Danio rerio embryos) under controlled conditions (pH 7.0 ± 0.2, 25°C). Apply meta-analysis techniques to reconcile variability in LC values, accounting for differences in exposure duration, test organism life stages, and analytical methodologies .

Q. What advanced computational models predict the environmental fate and bioaccumulation potential of this phosphate triester?

- Methodological Answer : Use the EPA’s EPI Suite software to estimate biodegradation half-life (BIOWIN models), bioaccumulation factors (BCFBAF models), and aquatic toxicity. Validate predictions with experimental soil column studies measuring adsorption coefficients () and hydrolysis rates under varying pH/temperature conditions .

Q. How to design experiments investigating thermal decomposition products under oxidative conditions?

- Methodological Answer : Perform thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to identify volatile decomposition products. Use pyrolysis-GC/MS at 400–600°C to simulate combustion scenarios. Match fragment patterns to NIST spectral libraries and quantify toxic byproducts (e.g., phosphorous oxides) using calibrated ion chromatography .

Q. What factorial design approaches optimize reaction yields while minimizing byproduct formation during synthesis?

- Methodological Answer : Implement a factorial design to evaluate critical variables (e.g., catalyst loading, reaction time, solvent polarity). Analyze main effects and interactions via response surface methodology (RSM). Optimize conditions using a central composite design, with yield and purity as dependent variables .

Q. What techniques assess chronic exposure effects on mammalian cell lines, including oxidative stress and genotoxicity?

- Methodological Answer : Conduct 28-day exposure studies using HepG2 or CHO-K1 cells. Quantify cell viability via MTT assay, measure reactive oxygen species (ROS) using DCFH-DA fluorescence, and evaluate DNA damage via comet assay. Validate findings with transcriptomic analysis (RNA-seq) of stress-response genes (e.g., Nrf2, p53) .

Key Notes

- Basic vs. Advanced : Basic questions focus on foundational synthesis and toxicity screening, while advanced queries address mechanistic studies, computational modeling, and experimental design optimization.

- Data Reliability : Prioritize peer-reviewed methodologies and standardized guidelines (OECD, EPA) over vendor-specific data. Cross-validate results using multiple analytical platforms (e.g., NMR, MS, computational tools) .

- Environmental Compliance : Adhere to PBT/vPvB assessment frameworks and disposal protocols (P501) to mitigate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.